
4-(4-Chloro-1h-pyrazol-1-yl)-3,5-difluorobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chloro-1h-pyrazol-1-yl)-3,5-difluorobenzaldehyde is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-1h-pyrazol-1-yl)-3,5-difluorobenzaldehyde typically involves the reaction of 4-chloro-1H-pyrazole with 3,5-difluorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to a specific temperature to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-(4-Chloro-1h-pyrazol-1-yl)-3,5-difluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and difluoro positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives.
科学的研究の応用
4-(4-Chloro-1h-pyrazol-1-yl)-3,5-difluorobenzaldehyde has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 4-(4-Chloro-1h-pyrazol-1-yl)-3,5-difluorobenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .
類似化合物との比較
Similar Compounds
Some similar compounds include:
- 4-Chloro-1H-pyrazole
- 3,5-Difluorobenzaldehyde
- 4-(4-Chloro-1H-pyrazol-1-yl)acetonitrile
Uniqueness
4-(4-Chloro-1h-pyrazol-1-yl)-3,5-difluorobenzaldehyde is unique due to its combination of a pyrazole ring with chloro and difluoro substituents. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
特性
分子式 |
C10H5ClF2N2O |
|---|---|
分子量 |
242.61 g/mol |
IUPAC名 |
4-(4-chloropyrazol-1-yl)-3,5-difluorobenzaldehyde |
InChI |
InChI=1S/C10H5ClF2N2O/c11-7-3-14-15(4-7)10-8(12)1-6(5-16)2-9(10)13/h1-5H |
InChIキー |
FWGJKXBZHXMUOA-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1F)N2C=C(C=N2)Cl)F)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



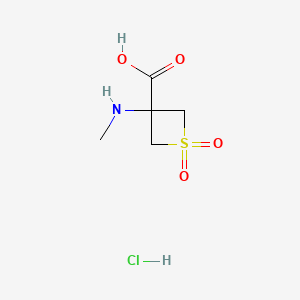
methyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide](/img/structure/B13559305.png)
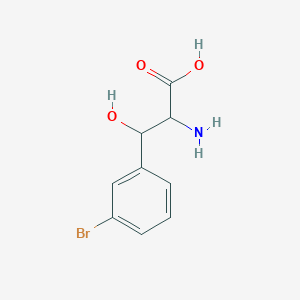
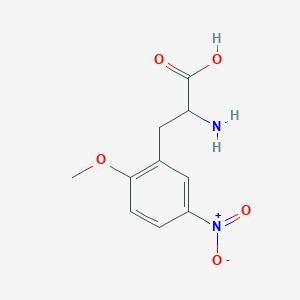
![6-Chloro-8-methoxy-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13559321.png)
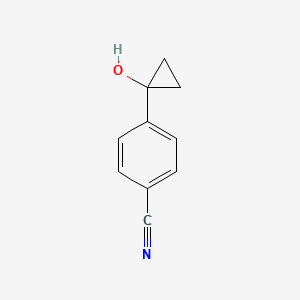
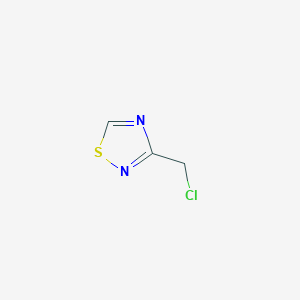
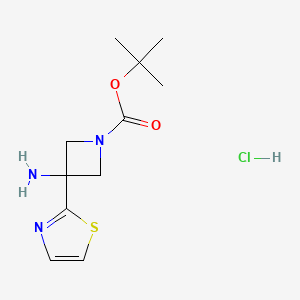
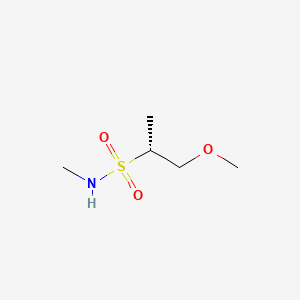
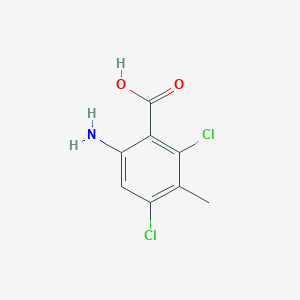

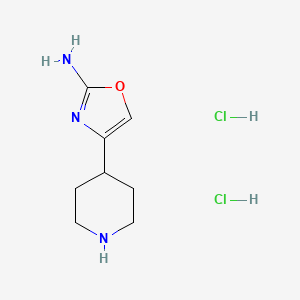
![2-Amino-[1,2,4]triazolo[1,5-a]pyridin-7-ol hydrobromide](/img/structure/B13559373.png)
